An In-depth Technical Guide to N-Dodecanoyl-Sulfatide: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to N-Dodecanoyl-Sulfatide: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Dodecanoyl-sulfatide, a member of the sulfated galactosylceramide family of glycosphingolipids, is a molecule of significant interest in neuroscience and immunology. Characterized by a C12 acyl chain, this short-chain sulfatide is implicated in a variety of biological processes, from myelin sheath maintenance to immune cell signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of N-Dodecanoyl-sulfatide. Detailed experimental protocols for its synthesis and analysis are provided, alongside diagrams of its biosynthetic and signaling pathways to facilitate a deeper understanding of its role in cellular function and disease.
Chemical Structure and Physicochemical Properties
N-Dodecanoyl-sulfatide is an amphipathic molecule consisting of a polar head group and a nonpolar tail. The core structure is based on a ceramide backbone, which is composed of a sphingosine (B13886) long-chain base N-acylated with dodecanoic acid (a 12-carbon saturated fatty acid). The ceramide is glycosidically linked at the 1-hydroxyl position to a galactose sugar, which is subsequently sulfated at the 3'-hydroxyl position.
Chemical Structure
The systematic name for N-Dodecanoyl-sulfatide is N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-dodecanamide.[1] The chemical structure is as follows:
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Sphingoid Base: Sphingosine (d18:1)
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N-Acyl Chain: Dodecanoic acid (12:0)
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Glycan: 3-O-sulfo-β-D-galactopyranose
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₆H₆₉NO₁₁S | Calculated |
| Molecular Weight | 724.0 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1] |
| Melting Point | Predicted to be in the range of 150-250 °C | Based on computational models for similar drug-like molecules[2] |
| Stability | Stable for at least 4 years when stored at -20°C | [1] |
Synthesis and Biosynthesis
The synthesis of N-Dodecanoyl-sulfatide can be achieved through both chemical and biological processes.
Biosynthetic Pathway
In biological systems, the synthesis of sulfatides (B1148509) is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum and Golgi apparatus.[3] The pathway begins with the formation of ceramide, which is then glycosylated and subsequently sulfated.
Caption: Biosynthesis of N-Dodecanoyl-Sulfatide.
Experimental Protocol: Representative Chemical Synthesis
A complete, detailed protocol for the chemical synthesis of N-Dodecanoyl-sulfatide is not available in a single source. The following represents a composite protocol based on the synthesis of related sphingolipids.
Step 1: Synthesis of N-Dodecanoyl-Galactosylceramide (Precursor)
This step involves the acylation of psychosine (B1678307) (galactosylsphingosine).
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Materials: Psychosine, dodecanoyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).
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Procedure: a. Dissolve psychosine in a mixture of pyridine and DCM. b. Cool the solution to 0°C in an ice bath. c. Add dodecanoyl chloride dropwise to the cooled solution with constant stirring. d. Allow the reaction to proceed at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica (B1680970) gel column chromatography to obtain pure N-Dodecanoyl-Galactosylceramide.
Step 2: Sulfation of N-Dodecanoyl-Galactosylceramide
This step involves the enzymatic sulfation of the precursor.
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Materials: N-Dodecanoyl-Galactosylceramide, cerebroside sulfotransferase (CST), 3'-phosphoadenosine-5'-phosphosulfate (PAPS), appropriate buffer (e.g., containing Tris-HCl, MgCl₂, and ATP), detergent (e.g., Triton X-100).
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Procedure: a. Prepare a reaction mixture containing the buffer, detergent, PAPS, and CST enzyme. b. Add the N-Dodecanoyl-Galactosylceramide substrate to the reaction mixture. c. Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours). d. Terminate the reaction by adding a chloroform/methanol (B129727) mixture. e. Extract the lipids and wash the organic phase with a salt solution to remove water-soluble components. f. Dry the organic phase and analyze the product by TLC or mass spectrometry to confirm the formation of N-Dodecanoyl-Sulfatide.
Analytical Methods
Mass spectrometry is a powerful tool for the identification and quantification of sulfatides.
Experimental Protocol: Mass Spectrometric Analysis
1. Sample Preparation (from biological tissues):
a. Homogenize the tissue sample in a suitable solvent system (e.g., chloroform:methanol). b. Perform a lipid extraction using a modified Bligh-Dyer method. c. Isolate the sulfatide fraction using solid-phase extraction (SPE) with a silica-based sorbent. d. Elute the sulfatides with a solvent of appropriate polarity. e. Dry the eluted fraction under a stream of nitrogen and reconstitute in a solvent suitable for mass spectrometry analysis (e.g., methanol or acetonitrile).
2. LC-MS/MS Analysis:
a. Liquid Chromatography (LC): Separate the different lipid species using a C18 reversed-phase column with a gradient elution of mobile phases containing solvents like water, methanol, and acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. b. Mass Spectrometry (MS): Analyze the eluent using a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) in negative ion mode. c. Detection: Use selected reaction monitoring (SRM) or precursor ion scanning for targeted quantification and identification of N-Dodecanoyl-sulfatide based on its specific precursor-to-product ion transitions.
Mass Spectrometry Fragmentation
The fragmentation pattern of sulfatides in negative ion mode provides structural information. For N-Dodecanoyl-sulfatide ([M-H]⁻), the following characteristic fragments are expected:
| m/z | Fragment Identity |
| 97 | [HSO₄]⁻ |
| 241 | [Galactose-SO₃-H₂O-H]⁻ |
| 259 | [Galactose-SO₃-H]⁻ |
| 540 | [M-H - Dodecanoyl group]⁻ |
Biological Activity and Signaling Pathways
Sulfatides, in general, are crucial components of the myelin sheath and are involved in various cellular processes. The length of the N-acyl chain can influence their specific biological functions.
Known Biological Roles of Short-Chain Sulfatides
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CNS Development: Short-chain sulfatides, including the N-dodecanoyl variant, are more abundant during the early stages of central nervous system (CNS) development, suggesting a role in oligodendrocyte differentiation and myelination.[4]
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Immunomodulation: There is evidence that short-chain fatty acid-containing sulfatides can act as ligands for the innate immune receptor Toll-like receptor 4 (TLR4), suggesting a role in modulating immune responses.[4]
General Sulfatide Signaling
Sulfatides are known to participate in several signaling pathways, although specific pathways for the N-dodecanoyl variant are not yet fully elucidated.
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Myelin Maintenance and Axon-Glia Interaction: Sulfatides interact with the cell adhesion molecule Neurofascin 155 (NF155), which is critical for the formation and maintenance of the paranodal junctions between myelinating glia and the axon. This interaction is essential for proper nerve impulse conduction.[5]
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Neutrophil Signaling: Sulfatides can induce intracellular signaling in neutrophils through an L-selectin-dependent pathway, highlighting their role in inflammatory processes.[6]
Caption: Sulfatide interaction with NF155 in paranodal junction stability.
Conclusion
N-Dodecanoyl-sulfatide is a structurally and functionally important short-chain sulfatide. While much is known about the general roles of sulfatides in the nervous and immune systems, the specific contributions of the C12 acyl chain variant are an active area of research. The methodologies for its synthesis and analysis outlined in this guide provide a foundation for further investigation into its precise biological functions and its potential as a biomarker or therapeutic target in various diseases. Future studies are needed to fully elucidate the specific signaling pathways modulated by N-Dodecanoyl-sulfatide and to understand its distinct roles in health and pathology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfatide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
